molecular formula C10H14N2O3S B14773490 4-Amino-N-isobutyryl-benzenesulfonamide

4-Amino-N-isobutyryl-benzenesulfonamide

Katalognummer: B14773490
Molekulargewicht: 242.30 g/mol
InChI-Schlüssel: QXFGFBHGALLBRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-N-isobutyryl-benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-isobutyryl-benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with isobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-isobutyryl-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-Amino-N-isobutyryl-benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt the metabolic processes of cancer cells, leading to reduced cell proliferation and increased apoptosis. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial enzyme systems, inhibiting their growth and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-N-isobutyryl-benzenesulfonamide stands out due to its specific inhibitory effects on carbonic anhydrase enzymes, making it a promising candidate for anticancer and antimicrobial therapies. Its unique structure allows for selective binding to these enzymes, enhancing its efficacy and reducing potential side effects compared to other similar compounds .

Eigenschaften

Molekularformel

C10H14N2O3S

Molekulargewicht

242.30 g/mol

IUPAC-Name

N-(4-aminophenyl)sulfonyl-2-methylpropanamide

InChI

InChI=1S/C10H14N2O3S/c1-7(2)10(13)12-16(14,15)9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13)

InChI-Schlüssel

QXFGFBHGALLBRK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.